molecular formula C10H10N2 B8749740 4,6-Dimethylcinnoline

4,6-Dimethylcinnoline

Cat. No.: B8749740
M. Wt: 158.20 g/mol
InChI Key: SFYXKILVPLPBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylcinnoline is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) substituted with methyl groups at positions 4 and 6. Cinnoline derivatives are of interest in medicinal chemistry and materials science due to their electronic and steric profiles, which influence reactivity and biological activity .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4,6-dimethylcinnoline

InChI

InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)8(2)6-11-12-10/h3-6H,1-2H3

InChI Key

SFYXKILVPLPBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NC=C2C

Origin of Product

United States

Comparison with Similar Compounds

4,6-Bis((2-chlorobenzyl)thio)cinnoline

This derivative replaces the methyl groups of 4,6-Dimethylcinnoline with bulkier (2-chlorobenzyl)thio substituents. Such modifications are critical in tuning molecular interactions, as seen in its role as a heterogenous catalyst for sulfide oxidation .

2,6-Dimethylaniline

This compound highlights how positional isomerism and aromatic system differences (benzene vs. cinnoline) affect properties like solubility and toxicity. For instance, 2,6-Dimethylaniline is a known industrial precursor with distinct handling requirements due to its toxicity .

Physical and Chemical Properties

Thermal Stability

Data from DSC studies on related compounds (Table 1 and 2 in ) suggest that methyl-substituted heterocycles exhibit phase transitions between 120–180°C during heating and cooling cycles.

Solubility and Reactivity

The methyl groups in this compound likely enhance lipophilicity compared to polar derivatives like 4,6-Dinitro-2-Methylphenol (). Nitro groups increase acidity (pKa ~4.1), whereas methyl groups favor neutral conditions, impacting solubility in organic solvents .

Enzyme Inhibition

Aminopyrimidine and thiopyrimidine analogs () demonstrate dual BRD4/PLK1 inhibition, with IC50 values ranging from 0.12–1.8 µM. Docking studies reveal that methyl groups may optimize hydrophobic interactions in enzyme binding pockets .

Tables

Table 1: Thermal Transition Data of Related Compounds (Heating Cycle)

Compound Melting Point (°C) Phase Transition (°C) Reference
Compound 4 135 145–160
Compound 6 152 165–180

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.